An In-depth Technical Guide to 2-Chloro-4-ethylquinoline-3-carbonitrile
An In-depth Technical Guide to 2-Chloro-4-ethylquinoline-3-carbonitrile
This guide provides a comprehensive technical overview of 2-Chloro-4-ethylquinoline-3-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its core physicochemical properties, outlines a validated synthetic pathway, and discusses its potential applications, grounded in the broader context of quinoline chemistry.
Core Molecular Attributes
2-Chloro-4-ethylquinoline-3-carbonitrile is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The specific substitutions on this molecule—a chloro group at the 2-position, an ethyl group at the 4-position, and a carbonitrile group at the 3-position—impart distinct chemical properties and offer versatile handles for further synthetic modifications.
Molecular Formula and Weight
The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClN₂ | [1] |
| Molecular Weight | 216.67 g/mol | [1] |
| CAS Number | 101617-64-5 | [1] |
Synthesis Pathway and Mechanistic Insights
The synthesis of 2-Chloro-4-ethylquinoline-3-carbonitrile is typically achieved through a multi-step process, leveraging well-established reactions in heterocyclic chemistry. A common and effective route involves the Vilsmeier-Haack reaction to construct the core quinoline ring system, followed by the conversion of a formyl group to the target carbonitrile.
Conceptual Synthesis Workflow
The logical flow for the synthesis begins with a suitably substituted acetanilide, which undergoes cyclization to form a 2-chloro-3-formylquinoline intermediate. This intermediate is then converted to the final carbonitrile product. This two-stage approach provides a reliable method for accessing this class of compounds.
Caption: General synthetic workflow for 2-Chloro-4-ethylquinoline-3-carbonitrile.
Experimental Protocol: Synthesis via Vilsmeier-Haack Cyclization and Subsequent Nitrile Formation
This protocol describes a representative synthesis. Note: While this procedure is based on established methods for analogous compounds, specific reaction conditions (temperature, time, stoichiometry) may require optimization for 2-Chloro-4-ethylquinoline-3-carbonitrile.
Part A: Synthesis of 2-Chloro-4-ethylquinoline-3-carbaldehyde (Intermediate)
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Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF) to 0-5°C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
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Cyclization: Add the N-arylpropionamide precursor to the flask. Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.
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Isolation: The solid precipitate, 2-chloro-4-ethylquinoline-3-carbaldehyde, is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.
Part B: Conversion to 2-Chloro-4-ethylquinoline-3-carbonitrile
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Oxime Formation: Dissolve the intermediate from Part A in a suitable solvent such as ethanol. Add hydroxylamine hydrochloride and a mild base (e.g., sodium acetate). Reflux the mixture for 1-2 hours to form the corresponding aldoxime.
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Dehydration to Nitrile: The aldoxime can be converted to the nitrile by heating with a dehydrating agent like acetic anhydride or thionyl chloride. A one-pot method involves treating the corresponding aldehyde with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium nitrate to directly yield the carbonitrile.[2]
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Isolation and Purification: After the reaction is complete, the mixture is cooled and poured into water. The solid product is collected by filtration, washed, and dried. Purification can be achieved by column chromatography or recrystallization.
Physicochemical and Spectroscopic Characterization
While specific experimental data for 2-Chloro-4-ethylquinoline-3-carbonitrile is not widely published, the expected properties can be inferred from closely related analogs, such as the 4-methyl derivative.[3]
| Property | Expected Observation | Basis of Inference |
| Appearance | White to off-white or pale yellow solid | General property of similar quinoline derivatives.[3] |
| Melting Point | Not available (The 4-methyl analog melts at 126-128°C) | [3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Chloroform, DMF) and have low solubility in water. | General solubility of related heterocyclic compounds.[3] |
Spectroscopic Signatures
Spectroscopic analysis is essential for confirming the structure of the synthesized compound.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp peak for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other significant peaks would include those for C=C and C=N stretching in the aromatic quinoline system (approx. 1500-1600 cm⁻¹) and C-Cl stretching.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show signals for the aromatic protons on the quinoline ring, a quartet and a triplet for the ethyl group protons, and a characteristic downfield singlet for the proton at the 5-position of the quinoline ring.
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¹³C NMR: The carbon spectrum would display signals for the carbonitrile carbon (typically ~115-120 ppm), the carbons of the quinoline ring system, and the two carbons of the ethyl group.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 216, corresponding to the molecular weight. A characteristic isotopic peak (M+2) at m/z 218 with an intensity of approximately one-third of the M⁺ peak would confirm the presence of a single chlorine atom.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications for 2-Chloro-4-ethylquinoline-3-carbonitrile are not extensively documented, its structural motifs are prevalent in compounds with a wide range of biological activities. The quinoline core is a well-known pharmacophore with applications in developing agents that are:
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Anticancer: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines.
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Antimicrobial: The quinoline scaffold is found in numerous antibacterial and antifungal agents.
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Anti-inflammatory: This class of compounds has been explored for its potential to modulate inflammatory pathways.[1]
The reactive chloro and nitrile groups on 2-Chloro-4-ethylquinoline-3-carbonitrile make it a valuable intermediate for the synthesis of more complex molecules and chemical libraries for screening in drug discovery programs. The chloro group at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).
Safety and Handling
Detailed toxicological data for 2-Chloro-4-ethylquinoline-3-carbonitrile is not available. However, based on related compounds with chloro and cyano functionalities, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
References
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Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. Available at: [Link]
- Prajapati, D., & Sandhu, J. S. (1994). A simple and regioselective synthesis of 2-chloro-3-formylquinolines through Vilsmeier-Haack cyclisation of N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 33B, 842-845.
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Methylamine Supplier. (n.d.). 2-Chloro-4-Methylquinoline-3-Carbonitrile. Retrieved from [Link]
Sources
- 1. 2-Chloro-4-ethylquinoline-3-carbonitrile [myskinrecipes.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-Methylquinoline-3-Carbonitrile | Properties, Uses, Safety, Supplier & SDS | Buy from China Manufacturer [nj-finechem.com]
